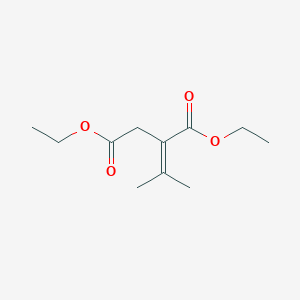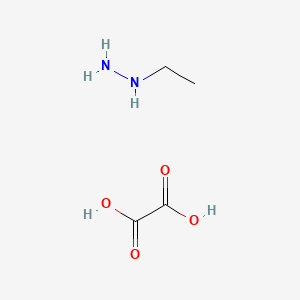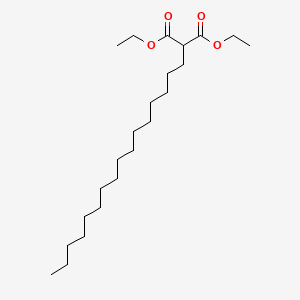
Citral diethyl acetal
Vue d'ensemble
Description
Citral diethyl acetal is a clear colorless liquid . It is chemically known as 1,1-Diethoxy-3,7-dimethyl-2,6-octadiene . It is recognized as safe (GRAS) by the Food and Drug Administration (FDA) .
Synthesis Analysis
Acetals are formed by the reversible combination of an aldehyde with two molecules of alcohols via the hemiacetal formation process . A new, simple protocol for the synthesis of acetals under basic conditions from non-enolizable aldehydes and alcohols has been reported . The synthesis of Citral diethyl acetal was optimized under the following conditions: citral to ethanol ratio of 1:5, catalyst dosage 11% of citral mass, the amount of water carrying agent 10 mL and reaction time 6 h .Molecular Structure Analysis
The molecular formula of Citral diethyl acetal is C14H26O2 . The molecular weight is 226.36 . The structure contains a total of 41 bonds, including 15 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 2 aliphatic ethers .Chemical Reactions Analysis
Acetals are often used as an excellent protecting group in organic synthesis, wherein the carbonyl group is protected into a non-reactive ether in basic and neutral conditions . Citral diethyl acetal may be sensitive to prolonged exposure to moisture and will decompose on heating .Physical And Chemical Properties Analysis
Citral diethyl acetal is a clear colorless liquid . It is insoluble in water and has a density of 0.875 g/mL at 25 °C . The boiling point is 140-142 °C/15 mmHg . It may be sensitive to prolonged exposure to moisture .Applications De Recherche Scientifique
-
Flavour and Fragrance Ingredient
- Field : Food Science and Perfumery .
- Application : Citral diethyl acetal is used as a flavor and fragrance ingredient. It contributes to the flavor and fragrance in natural products .
- Methods : The synthesis of acetal compounds like Citral diethyl acetal involves the combination of an aldehyde with two molecules of alcohols via the hemiacetal formation process .
- Results : Acetal compounds have a pronounced effect on our sensory organs and play an important role in defining the quality of flavor and fragrance .
-
Fuel Additive
- Field : Chemical Engineering .
- Application : Acetals, including Citral diethyl acetal, are recognized in the field of fuel additives .
- Methods : The synthesis of acetal compounds involves the reversible combination of an aldehyde with two molecules of alcohols .
- Results : The use of acetal compounds as fuel additives is still under research, and specific results or outcomes may vary .
-
Green Chemistry
- Field : Environmental Science .
- Application : Acetals, including Citral diethyl acetal, are part of green chemistry practices .
- Methods : Green and catalytic methods of synthesis are used for the preparation of acetal compounds .
- Results : The use of green chemistry practices helps in reducing the environmental impact of chemical processes .
-
Cosmetics and Personal Care Products
- Field : Cosmetology .
- Application : Citral diethyl acetal is used in the formulation of cosmetics and personal care products .
- Methods : It is typically added to the product formulation during the manufacturing process .
- Results : The addition of Citral diethyl acetal can enhance the fragrance and overall sensory experience of the product .
-
Essential Oils and Fragrances
- Field : Aromatherapy and Perfumery .
- Application : Citral diethyl acetal is used in the production of essential oils and fragrances .
- Methods : It is often synthesized and added to essential oils to enhance their aroma .
- Results : The addition of Citral diethyl acetal can significantly improve the quality and stability of essential oils .
-
Food Industry
- Field : Food Science .
- Application : Citral diethyl acetal is used as a flavoring agent in the food industry .
- Methods : It is typically added to food products during the manufacturing process to enhance their flavor .
- Results : The addition of Citral diethyl acetal can enhance the taste and overall sensory experience of the food product .
-
Pharmaceutical Industry
- Field : Pharmaceutical Sciences .
- Application : Citral diethyl acetal can be used in the formulation of pharmaceutical products .
- Methods : It is typically added to the product formulation during the manufacturing process .
- Results : The addition of Citral diethyl acetal can enhance the fragrance and overall sensory experience of the pharmaceutical product .
-
Chemical Synthesis
- Field : Organic Chemistry .
- Application : Citral diethyl acetal can be used as a reagent in chemical synthesis .
- Methods : It can be used in various organic reactions, including the formation of other acetal compounds .
- Results : The use of Citral diethyl acetal in chemical synthesis can lead to the production of a wide range of organic compounds .
-
Research Chemicals
- Field : Chemical Research .
- Application : Citral diethyl acetal is used as a research chemical in various scientific studies .
- Methods : It is used in a variety of experimental procedures, depending on the specific goals of the research .
- Results : The results or outcomes obtained can vary greatly, depending on the context and the specific goals of the research .
Safety And Hazards
Citral diethyl acetal is classified as a combustible liquid . It may cause skin irritation and serious eye irritation . It should be stored under refrigerated temperatures and protected from moisture . In case of a spill, all sources of ignition should be removed, and the spill should be cleaned up with absorbent paper .
Propriétés
IUPAC Name |
(2E)-1,1-diethoxy-3,7-dimethylocta-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXGFKWLJFHGGJ-ACCUITESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C(C)CCC=C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C(\C)/CCC=C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860014 | |
| Record name | (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Citral diethyl acetal is a clear colorless liquid. (NTP, 1992), colourless liquid with a mild, green, citrusy, herbaceous odour | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citral diethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citral diethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.864-0.879 | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citral diethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Citral diethyl acetal | |
CAS RN |
7492-66-2, 89553-30-0 | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citral diethylacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranial diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089553300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1,1-diethoxy-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxy-3,7-dimethylocta-2,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANIAL DIETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P54T5RT3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)




